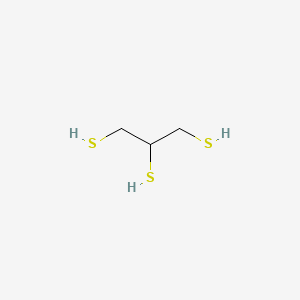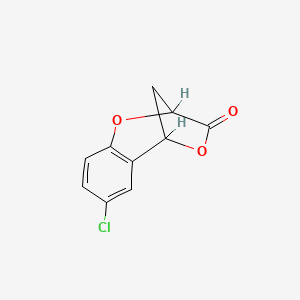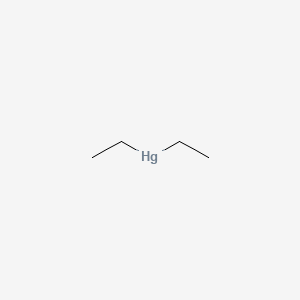![molecular formula C16H15ClN2O2S B1204374 2-(4-chlorophenyl)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1204374.png)
2-(4-chlorophenyl)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide is a member of thioureas.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
- The compound is used in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These derivatives have been identified as potential anti-bacterial agents against both gram-negative and gram-positive bacteria, and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).
Molecular Docking and Cytotoxicity Studies
- These derivatives have shown significant correlation in computational docking with α-chymotrypsin enzyme protein, and the substitutions on the oxadiazole moiety led to the discovery of less cytotoxic compounds (Siddiqui et al., 2014).
Enzyme Inhibition Potential
- The synthesized compounds have been found relatively more active against acetyl cholinesterase, an enzyme implicated in neurodegenerative diseases (Rehman et al., 2013).
Antibacterial and Anti-Enzymatic Evaluation
- In another study, derivatives of the compound showed good inhibition of gram-negative bacterial strains and low potential against lipoxygenase (LOX) enzyme, an important factor in inflammation and cancer (Nafeesa et al., 2017).
Vibrational Spectroscopy and Quantum Computational Studies
- The compound has been characterized for vibrational signatures using Raman and Fourier transform infrared spectroscopy, aiding in understanding its molecular structure and interactions (Jenepha Mary et al., 2022).
Photovoltaic Efficiency Modeling
- Certain analogs of this compound have been studied for their potential as photosensitizers in dye-sensitized solar cells, indicating their utility in renewable energy applications (Mary et al., 2020).
Antiviral and Antiapoptotic Effects
- A derivative of this compound has shown significant antiviral and antiapoptotic effects in vitro, particularly in the treatment of Japanese encephalitis (Ghosh et al., 2008).
Synthesis and Characterization
- The compound has been synthesized using various methods, with its structural determination done by spectroscopic methods, crucial for identifying its molecular structure (Zhong-cheng & Wan-yin, 2002).
Antibacterial, Hemolytic, and Thrombolytic Activity
- Some derivatives have shown excellent to moderate antibacterial activity, with potential applications in the treatment of cardiovascular diseases due to their thrombolytic activity (Aziz-Ur-Rehman et al., 2020).
Antimicrobial Agents
- The compound has been used to synthesize derivatives with moderate antimicrobial activity, indicating its potential use in combating bacterial infections (Sah et al., 2014).
properties
Product Name |
2-(4-chlorophenyl)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide |
|---|---|
Molecular Formula |
C16H15ClN2O2S |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-2-7-14(20)13(8-10)18-16(22)19-15(21)9-11-3-5-12(17)6-4-11/h2-8,20H,9H2,1H3,(H2,18,19,21,22) |
InChI Key |
BGSXHNNWYPKQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
solubility |
1.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



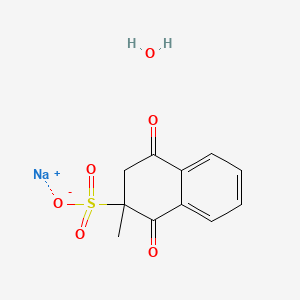
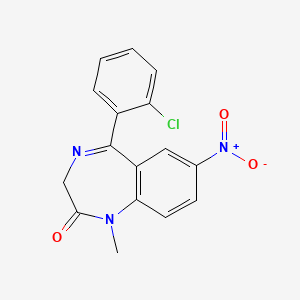
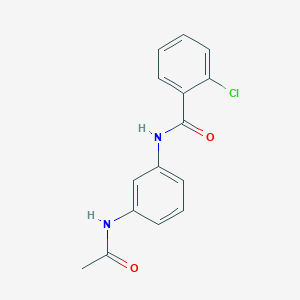
![2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B1204300.png)
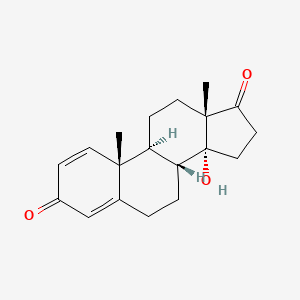
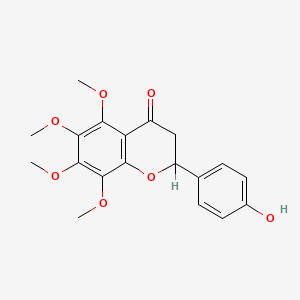
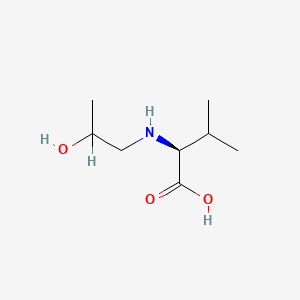
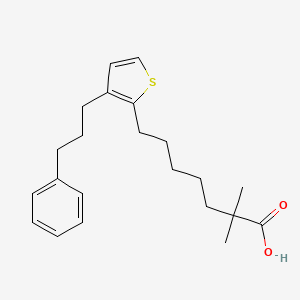
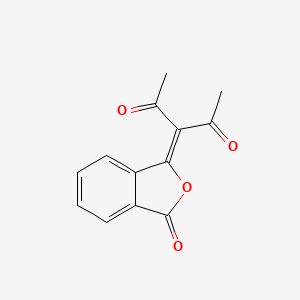
![2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1204308.png)
![2-phenyl-N-(3-pyridinylmethyl)-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1204309.png)
